3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Medicinal Chemistry HDHODH Inhibition Bioisosterism

Researchers developing SF5-containing isoxazole inhibitors often encounter scarce commercial supply and extended custom-synthesis lead times. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-20-0) closes this gap as an off-the-shelf building block featuring the -SF5 'super-trifluoromethyl' bioisostere - delivering higher lipophilicity (Hansch π: 1.23 vs. 0.88 for CF3) and stronger electron withdrawal (Hammett σp: 0.68 vs. 0.54) than CF3 analogs. • Validated scaffold for HDHODH inhibitor derivatization with improved target inhibition vs. non-fluorinated parents • Chemical probe for SAR studies on target binding and cellular permeability • Supplied with NMR and MS (GC) spectral data for analytical method development and validation

Molecular Formula C13H8F5NOS
Molecular Weight 321.27 g/mol
CAS No. 1379812-20-0
Cat. No. B1456770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
CAS1379812-20-0
Molecular FormulaC13H8F5NOS
Molecular Weight321.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F
InChIInChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)13(20-19-12)9-4-2-1-3-5-9/h1-8H
InChIKeyYIKNAPLWWNNOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: Core Profile


3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379812-20-0) is a synthetic heterocyclic compound belonging to the benzo[c]isoxazole class, distinguished by the presence of a pentafluorosulfanyl (-SF5) group at the 5-position and a phenyl group at the 3-position [1]. The -SF5 group is recognized as a 'super-trifluoromethyl' bioisostere, offering enhanced lipophilicity, electronegativity, and metabolic stability compared to traditional CF3 substituents [2]. The compound has a molecular formula of C13H8F5NOS and a molecular weight of 321.27 g/mol, and is primarily used as a building block or scaffold in medicinal chemistry and agrochemical research [1].

SF5-Benzisoxazole Irreplaceability vs Analogs


Substituting 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole with a non-fluorinated or differently substituted benzo[c]isoxazole analog is not pharmacologically equivalent. The -SF5 group is a potent bioisostere that imparts distinct physicochemical properties, including significantly increased lipophilicity and altered electronic distribution, which directly influence target binding, membrane permeability, and metabolic stability [1]. Studies on related SF5-containing libraries have demonstrated that the SF5 group can lead to improved target inhibition compared to the parent non-fluorinated or CF3-containing scaffolds, underscoring that the specific substitution pattern is critical for achieving the desired activity profile [2].

SF5-Benzisoxazole: Differentiation Evidence


HDHODH Inhibition: SF5 Scaffold vs Leflunomide

A focused library of SF5-containing compounds, including isoxazole derivatives, was synthesized and evaluated for inhibition of human dihydroorotate dehydrogenase (HDHODH). The deployment of an SF5 bioisostere in an analog of the clinically used drug Leflunomide resulted in improved inhibition of HDHODH compared to the parent drug [1]. While the exact compound (3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole) was not directly tested in this study, the data demonstrates the potential of the SF5 group to enhance target engagement in this scaffold class.

Medicinal Chemistry HDHODH Inhibition Bioisosterism

SF5 vs CF3: Physicochemical Comparison

The -SF5 group is a recognized bioisostere for the -CF3 group. A comparative analysis of physicochemical parameters reveals that the -SF5 group is more electronegative (Hammett σp = 0.68 for SF5 vs. 0.54 for CF3) and more lipophilic (Hansch π = 1.23 for SF5 vs. 0.88 for CF3) [1]. These properties can lead to enhanced membrane permeability and altered target binding kinetics.

Medicinal Chemistry Physicochemical Properties Bioisosterism

Spectral Identity & Purity Benchmarking

Authentic reference spectra for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole, including 1H NMR and GC-MS, are available in the SpectraBase database [1]. This provides a definitive analytical fingerprint for identity confirmation and purity assessment, distinguishing it from other regioisomers or analogs.

Analytical Chemistry Quality Control Spectral Database

SF5-Benzisoxazole: Research Applications


HDHODH Inhibitor Lead Optimization

As a starting scaffold for developing novel HDHODH inhibitors. The class-level evidence shows that SF5-containing isoxazoles can improve inhibition over non-fluorinated parent drugs like Leflunomide [3]. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole can serve as a core for further derivatization to enhance potency and drug-like properties for autoimmune disease or COVID-19 research.

SF5 Bioisostere Target Engagement Probe

As a chemical probe to study the effects of the -SF5 group on target binding and cellular permeability. The known physicochemical differences between SF5 and CF3 (Hammett σp: 0.68 vs. 0.54; Hansch π: 1.23 vs. 0.88) [3] make this compound a valuable tool for dissecting structure-activity relationships in isoxazole-based inhibitors.

Analytical Method Development & Reference Standard

As a reference standard for method development and validation in HPLC, LC-MS, or GC-MS workflows. The availability of high-quality spectral data, including NMR and MS (GC) spectra [3], makes it suitable for developing and validating analytical methods for related SF5-containing compounds or for use as a positive control in metabolomics studies.

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